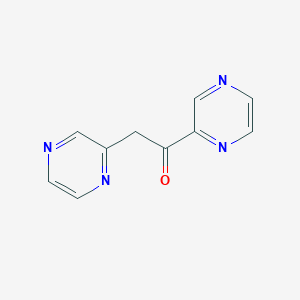

1,2-Di(pyrazin-2-yl)ethanone

Description

Structure

3D Structure

Properties

CAS No. |

62846-60-0 |

|---|---|

Molecular Formula |

C10H8N4O |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

1,2-di(pyrazin-2-yl)ethanone |

InChI |

InChI=1S/C10H8N4O/c15-10(9-7-12-2-4-14-9)5-8-6-11-1-3-13-8/h1-4,6-7H,5H2 |

InChI Key |

DPAPMIQUJHWUGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CC(=O)C2=NC=CN=C2 |

Origin of Product |

United States |

Medicinal Chemistry and Bio Organic Studies:the Most Apparent Research Trajectory is in Medicinal Chemistry. Analogues of Pyrazine Containing Compounds Are Actively Being Investigated As Potent Therapeutic Agents. for Example, Imidazo 1,2 a Pyrazines Have Been Identified As Potential Atpase Inhibitors for Treating Helicobacter Pylori Infections.ucl.ac.uksimilarly, Substituted N Pyrazin 2 Yl Benzenesulfonamides Have Been Evaluated for Their Antimycobacterial Activity.nih.govresearch On1,2 Di Pyrazin 2 Yl Ethanonecould Involve:

Synthesis of Derivatives: Creating a library of derivatives by modifying the pyrazine (B50134) rings or the ethanone (B97240) bridge to explore structure-activity relationships (SAR).

Biological Screening: Testing the parent compound and its analogues against various biological targets, including cancer cell lines, bacteria, and fungi, building on the known bioactivities of pyrazine scaffolds. nih.govmdpi.com

Coordination Chemistry and Materials Science:the Presence of Multiple Nitrogen Donor Sites In1,2 Di Pyrazin 2 Yl Ethanonemakes It an Excellent Candidate for Use As a Ligand in Coordination Chemistry. Structurally Similar Di Heteroaryl Ligands Are Known to Form Complexes with Unique Properties. for Example, Di Pyridin 2 Yl Derivatives Are Used to Create Novel Macrofilaricidal Compounds and Functional Metal Complexes.researchgate.netpotential Research Includes:

Synthesis of Metal Complexes: Reacting the compound with various transition metals to create novel coordination polymers or discrete molecular complexes.

Investigation of Physicochemical Properties: Studying the photophysical, electronic, and magnetic properties of these new materials, which could have applications as sensors, catalysts, or photoactive agents. rsc.org

Structural Elucidation and Spectroscopic Characterization of 1,2 Di Pyrazin 2 Yl Ethanone and Its Derivatives

Solid-State Structural Analysis by X-ray Diffraction

X-ray diffraction techniques are paramount in elucidating the atomic arrangement within a crystalline solid. Both single crystal and powder X-ray diffraction have been employed to study this compound and related structures, offering insights into molecular geometry and bulk crystalline properties.

Single crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. acs.org This technique has been instrumental in characterizing derivatives of this compound, providing unambiguous structural confirmation. mdpi.com

For instance, the crystal structure of N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, a derivative, was determined using scXRD, revealing the intricate connectivity and spatial arrangement of the atoms. researchgate.net In such analyses, a single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be deduced. acs.orglcc-toulouse.fr This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

The molecular geometry of related heterocyclic compounds, such as those containing pyrazine rings, often exhibits interesting conformational features. For example, in a series of 2,6-di(pyrazin-2-yl)pyridines, the planarity of the central pyridine (B92270) ring and the torsion of the appended pyrazinyl groups are key structural parameters determined by scXRD. researchgate.net These conformational details are critical as they influence the electronic and photophysical properties of the molecules.

Table 1: Representative Crystallographic Data for a Derivative, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z | 4 |

| Data sourced from a study on a related thiazole (B1198619) derivative. mdpi.comresearchgate.net |

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. americanpharmaceuticalreview.com Unlike scXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. icdd.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com

PXRD is routinely used to confirm the identity of synthesized materials by comparing the experimental diffraction pattern with a calculated pattern from single crystal data or with patterns from known phases in a database. americanpharmaceuticalreview.comnih.gov For derivatives of this compound, PXRD would be employed to ensure the bulk material consists of a single crystalline phase and to identify any potential polymorphic forms. mdpi.com Polymorphs, which are different crystalline arrangements of the same molecule, can exhibit distinct physical properties. mdpi.com

Furthermore, PXRD can be used to monitor changes in the crystalline structure as a function of temperature or other external stimuli, providing insights into phase transitions and thermal stability. icdd.com For example, in studies of coordination polymers containing pyrazine-based ligands, PXRD is essential for characterizing the bulk material and confirming that the structure determined from a single crystal is representative of the entire sample. whiterose.ac.uk

Complementary Characterization Methods

While X-ray diffraction provides unparalleled detail about the solid-state structure, a comprehensive characterization of this compound and its derivatives relies on a suite of complementary analytical techniques. These methods verify the elemental composition, examine the macroscopic morphology, and probe the thermal stability of the compounds.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. mdpi.com For derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the expected molecular formula. nih.govacs.org A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. mdpi.comresearchgate.net

Table 2: Example of Elemental Analysis Data for a Derivative Compound

| Element | Calculated (%) | Found (%) |

| C | 40.8 | 40.6 |

| H | 4.9 | 5.0 |

| N | 54.3 | 54.4 |

| Data represents a generic example for a nitrogen-rich heterocyclic compound. acs.org |

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology and topography of a solid sample at high magnification. googleapis.com In the context of this compound and its derivatives, SEM can reveal the shape, size, and surface features of the crystalline particles. rsc.org This information is valuable for understanding the crystallization process and can have implications for the material's bulk properties, such as flowability and dissolution rate.

For instance, SEM images can show whether a compound crystallizes as well-defined geometric shapes, such as rods or plates, or as irregular aggregates. acs.org In studies of related pyrazine-containing materials, SEM has been used to observe morphological changes, for example, after treatment with other substances or under different conditions. rsc.org

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the physical and chemical changes that occur in a material as a function of temperature. researchgate.net TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition pattern. researchgate.net For this compound and its derivatives, TGA can determine the temperature at which the compound begins to decompose and can identify the loss of any solvent molecules present in the crystal lattice. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of phase transitions such as melting, crystallization, and solid-solid transitions. researchgate.net The melting point of a pure crystalline compound is a characteristic physical property that can be accurately determined by DSC. For a series of 2,6-di(pyrazin-2-yl)pyridine (B6309382) derivatives, it was noted that the presence of the di(pyrazin-2-yl)pyridine core increased the melting temperature. researchgate.net

Computational Chemistry and Theoretical Investigations of 1,2 Di Pyrazin 2 Yl Ethanone

Density Functional Theory (DFT) Studies

DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on determining the electron density of a system rather than its complex wavefunction.

Ab Initio Quantum Chemical Calculations

Ab initio (Latin for "from the beginning") methods are based directly on theoretical principles, without the inclusion of experimental data. They solve the Schrödinger equation and can achieve very high accuracy, though they are often more computationally demanding than DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. These calculations could provide a more accurate determination of the electronic structure and properties of 1,2-Di(pyrazin-2-yl)ethanone compared to some DFT functionals.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. An MD simulation would allow for the exploration of the conformational landscape of this compound, showing how the molecule behaves in different environments (e.g., in a vacuum or in a solvent) at various temperatures. This would provide insights into its flexibility, dynamic behavior, and the probabilities of it adopting different conformations.

Without specific published studies on this compound, it is not possible to populate these sections with detailed findings or data tables as requested.

Application of Quantum Chemical Descriptors

No specific data from theoretical studies calculating the global hardness, global softness, or electrophilicity index for this compound are available in the reviewed literature. These quantum chemical descriptors, which are crucial for predicting the chemical reactivity and stability of a molecule, are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) using Density Functional Theory (DFT) calculations. Without dedicated computational studies on this compound, values for these parameters cannot be reported.

Computational Approaches for Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

There are no published molecular docking studies specifically investigating the interaction of this compound with any biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. The absence of such research for this compound means that no information on its binding affinities, interaction modes, or potential therapeutic targets can be provided.

Coordination Chemistry of 1,2 Di Pyrazin 2 Yl Ethanone As a Ligand

Ligand Design Principles for Pyrazinyl Ethanones in Metal Complexation

The design of ligands based on pyrazinyl ethanones for metal complexation is guided by the inherent electronic and structural properties of the pyrazine (B50134) and carbonyl functional groups. These principles are crucial for creating metal complexes with desired geometries, nuclearities, and physicochemical properties. Pyridine-2-carboxamide and pyridine-2,6-dicarboxamide-based ligands, for instance, are known to form a variety of coordination complexes with different metal ions, showcasing varied coordination geometries and nuclearities. researchgate.net

The 1,2-di(pyrazin-2-yl)ethanone ligand possesses both chelating and bridging capabilities, making it a versatile building block in the construction of mononuclear and polynuclear metal complexes. The two nitrogen atoms of a single pyrazine ring can chelate a metal ion, forming a stable five-membered ring. This chelating behavior is a common feature in polypyridyl ligands and contributes to the stability of the resulting complexes. rsc.org

Furthermore, the pyrazine rings can act as bridging ligands, connecting two or more metal centers. This bridging can occur in a monodentate fashion, where one nitrogen atom from each pyrazine ring coordinates to a different metal ion, or in a bidentate fashion, where both nitrogen atoms of a pyrazine ring bridge two metal centers. The latter mode is less common but can lead to the formation of unique polymeric or cluster structures. The ability of pyrazine to act as a bridge is well-documented in the formation of mixed-valence complexes and coordination polymers. nih.govmdpi.com

The central carbonyl group also plays a significant role in the coordination chemistry of this compound. The oxygen atom of the carbonyl group can coordinate to a metal ion, acting as a monodentate ligand. In some cases, the carbonyl group can participate in bridging between two metal ions. Moreover, the carbonyl group can undergo nucleophilic attack, for example by water or alcohols, to form a gem-diol or hemiketal, respectively. mdpi.com This transformation, often promoted by the coordination of the ligand to a metal ion, introduces new coordination possibilities through the hydroxyl groups.

The interplay between the chelating and bridging capabilities of the pyrazine and carbonyl moieties allows for the formation of a wide variety of complex architectures. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the counter-anion, the solvent, and the reaction conditions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The coordination chemistry of analogues of this compound, such as di-2-pyridyl ketone and other pyrazine derivatives, has been extensively studied with a range of transition metals. nih.govnih.govmdpi.com These studies provide valuable insights into the expected behavior of this compound in complexation reactions.

For example, di-2-pyridyl ketone has been shown to form complexes with various transition metals, including palladium(II), nickel(II), and cadmium(II). mdpi.comnih.govmdpi.com The synthesis of these complexes often involves a simple mixing of the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. jscimedcentral.com The reaction of pyrazine derivatives with metal chlorides of manganese(II), iron(III), cobalt(II), and nickel(II) has also been reported to yield new coordination compounds. mdpi.com

The characterization of these complexes is typically carried out using techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazine rings and the carbonyl group. nih.gov

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the ligand in the coordinated state. nih.gov

Elemental Analysis: To confirm the stoichiometry of the complex. mdpi.com

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or non-electrolyte in solution. uomustansiriyah.edu.iq

The table below summarizes some examples of transition metal complexes formed with analogues of this compound.

| Ligand | Metal Ion | Resulting Complex Formula | Reference |

| Di(2-pyridyl) ketone | Palladium(II) | (dpk)PdCl₂ | nih.gov |

| Di-2-pyridyl ketone oxime | Cadmium(II) | {[CdCl₂(dpkoxH)∙2H₂O]}n | mdpi.com |

| Di-2-pyridyl ketone | Nickel(II) | [Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] | mdpi.com |

| N′-benzylidenepyrazine-2-carbohydrazonamide | Manganese(II) | MnLCl₂ | mdpi.com |

| 1,2-diphenyl-2-(pyrazin-2-ylimino)-ethanoneoxime | Iron(II) | [Fe(HL)] | uomustansiriyah.edu.iq |

The versatility of this compound and its analogues as ligands leads to a variety of coordination modes and geometries in their metal complexes. The specific coordination environment is influenced by factors such as the size and charge of the metal ion, the nature of the other ligands in the coordination sphere, and the packing forces in the solid state.

Common coordination geometries observed for metal complexes with pyrazinyl and pyridyl ketone-type ligands include octahedral, distorted octahedral, square pyramidal, and tetrahedral. mdpi.comnih.govinorgchemres.orgmdpi.com

For instance, in the complex [Ni(mpko)(SCN)(mpkoH)(H₂O)], where mpkoH is 1-(pyrazin-2-yl)ethanone oxime, the Ni(II) ion exhibits a slightly distorted octahedral geometry. nih.gov The equatorial plane is formed by four nitrogen atoms from two different ligand molecules, while the axial positions are occupied by a nitrogen atom from a thiocyanate (B1210189) anion and an oxygen atom from a water molecule. nih.gov In complexes of di-2-pyridyl ketone oxime with cadmium(II) halides, the Cd(II) atoms are also in a distorted octahedral environment, bridged by both the halide ions and the organic ligand. mdpi.com

The coordination number of the metal ion can also vary. In lanthanide complexes with β-diketonate and pyridyl adducts, coordination numbers of 8, 9, and 10 have been observed. mdpi.com The flexibility of the coordination sphere of lanthanide ions allows for the accommodation of a larger number of donor atoms.

The table below illustrates some of the observed coordination modes and geometries for metal complexes with related ligands.

| Complex | Metal Ion | Coordination Geometry | Key Features | Reference |

| [Ni(mpko)(SCN)(mpkoH)(H₂O)] | Ni(II) | Distorted Octahedral | Equatorial plane of four N atoms from two ligands. | nih.gov |

| {[CdBr₂(dpkoxH)]}n | Cd(II) | Distorted Octahedral | 1D zigzag chains with alternating halide and ligand bridges. | mdpi.com |

| [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] | Zn(II) | Distorted Square-Pyramidal | Binuclear complex with a bridging carboxamidate ligand. | inorgchemres.org |

| [La(btfa)₃(4,4′-Mt₂bipy)] | La(III) | Eight-coordinate | Six oxygen atoms from β-diketonates and two nitrogen atoms from the bipyridine ligand. | mdpi.com |

Influence of Metal Ions on Ligand Tautomerism and Isomerism

The coordination of a metal ion to a ligand like this compound can significantly influence its tautomeric and isomeric forms. This is particularly relevant for ligands that can exist in different forms in equilibrium.

The metal ion can also influence the keto-enol tautomerism of the ethanone (B97240) bridge. Coordination to a metal ion can stabilize one tautomer over the other. Furthermore, as mentioned earlier, the metal ion can promote the hydration of the carbonyl group to form a gem-diol. This transformation is essentially a form of metal-induced isomerism.

The structural diversity of coordination polymers can also be influenced by the choice of the metal ion. mdpi.com For instance, the reactions of different divalent metal salts with the same set of mixed ligands can lead to the formation of complexes with different dimensionalities and topologies, highlighting the crucial role of the metal center in directing the self-assembly process. mdpi.com

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes of this compound and its analogues is of interest for understanding their redox properties and for potential applications in areas such as catalysis and materials science. The pyrazine rings, being electron-deficient aromatic systems, can undergo reduction, while the metal center can typically be oxidized or reduced.

Cyclic voltammetry is a common technique used to study the electrochemical properties of these complexes. The cyclic voltammogram can reveal the potentials at which redox processes occur and can provide information about the stability of the different oxidation states of the complex.

Studies on ruthenium(III) complexes with various pyrazine derivatives have shown that these complexes are stable in both solution and the solid state. rsc.org The electrochemical measurements, along with spectroscopic data, can be used to calculate ligand field parameters, which provide insight into the electronic structure of the complexes. rsc.org

In heterobimetallic complexes containing a bridging 2-(diphenylphosphino)pyridine ligand, cyclic voltammetry data have shown that the complexes can undergo irreversible decomposition upon reduction or oxidation. rsc.org The redox behavior is influenced by the nature of both metal ions present in the complex.

The redox properties of these complexes are also relevant to their potential biological activity. For instance, the ability of some metal complexes to undergo redox cycling can contribute to their antitumor properties.

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The thermodynamic stability and kinetic behavior of metal complexes containing this compound are fundamental to their potential applications. These properties are governed by the nature of the metal ion, the ligand, and the reaction conditions.

The determination of stability constants is essential for quantifying the strength of the interaction between a metal ion and a ligand in solution. These constants provide insight into the equilibrium position of the complex formation reaction. Common methods for determining stability constants include potentiometric titrations, spectrophotometry, and calorimetry. While the determination of stability constants for a wide range of nitrogen-containing heterocyclic ligands with various metal ions has been extensively studied, specific experimental data on the stability constants for complexes of this compound could not be located in the provided search results. The stability of such complexes would be influenced by factors such as the chelate effect, the basicity of the pyrazine nitrogen atoms, and the steric hindrance around the coordination sites.

The study of the thermolysis and decomposition kinetics of coordination compounds provides valuable information about their thermal stability and the mechanisms of their breakdown. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are commonly employed to investigate these processes. Such studies can determine the temperatures at which decomposition events occur and can be used to calculate kinetic parameters like activation energy, which sheds light on the reaction mechanism.

For metal complexes of ligands structurally related to this compound, such as those involving pyrazole (B372694) derivatives, thermal decomposition studies have been conducted. akademiai.com However, specific kinetic data and detailed mechanistic studies on the thermolysis and decomposition of complexes formed specifically with this compound were not available in the provided search results. The thermal stability of such complexes would be expected to depend on the strength of the metal-ligand bonds and the nature of the counter-ions present in the complex.

Supramolecular Architectures and Intermolecular Interactions Involving 1,2 Di Pyrazin 2 Yl Ethanone

Design of Supramolecular Synthons Based on Pyrazinyl Ethanone (B97240) Units

In the field of supramolecular chemistry and crystal engineering, the concept of "supramolecular synthons" refers to robust and predictable non-covalent interaction motifs that guide the self-assembly of molecules into crystalline solids. The pyrazinyl ethanone unit within 1,2-di(pyrazin-2-yl)ethanone serves as an effective structural building block for the design of such synthons.

The key features of the pyrazinyl ethanone moiety that allow it to function as a versatile supramolecular synthon are:

Hydrogen Bond Acceptors: The two nitrogen atoms on each pyrazine (B50134) ring and the oxygen atom of the ketone group are potent hydrogen bond acceptors. This allows for the formation of predictable hydrogen-bonding patterns with suitable donor molecules or with C-H donors from neighboring molecules.

Metal Coordination Sites: The nitrogen atoms of the pyrazine rings are excellent coordination sites for a wide range of transition metal ions. This chelating ability is a powerful tool for directing the self-assembly of metallo-supramolecular structures.

Aromatic Surfaces: The flat, electron-deficient pyrazine rings provide surfaces for aromatic stacking (π-π) interactions, which contribute significantly to the stabilization of the resulting crystal packing.

By analogy with related structures like 6,6'-diacetyl-2,2'-bipyridine, which is a well-established building block for constructing complex polypyridine bridging ligands, this compound is recognized for its potential as a precursor in the programmed assembly of intricate molecular and supramolecular architectures. nih.gov The strategic placement of nitrogen atoms and the carbonyl group allows for the formation of reliable and directional intermolecular connections, making it a valuable component in the crystal engineer's toolkit.

Intermolecular Interactions in Crystal Engineering

The assembly of this compound into a crystalline solid is governed by a combination of directed, non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the final supramolecular architecture.

Although lacking strong hydrogen bond donors like O-H or N-H, this compound can form extensive networks of weak C-H···N and C-H···O hydrogen bonds. The aromatic C-H groups on the pyrazine rings can act as donors, interacting with the lone pairs of the pyrazine nitrogen atoms and the ketone oxygen atom of adjacent molecules.

Table 1: Representative Hydrogen Bond Geometries in Related Heterocyclic Compounds

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Motif Type |

| C-H···O | 0.95 | 2.50 | 3.42 | 163 | Sheet |

| C-H···N | 0.93 | 2.65 | 3.50 | 151 | Chain |

Data is representative of typical C-H···O and C-H···N interactions found in the crystal structures of related N-heterocyclic ketones.

Aromatic stacking, or π-π interaction, is a key stabilizing force in the crystal structures of molecules containing aromatic rings. The pyrazine rings of this compound are electron-deficient π-systems, which promotes favorable stacking interactions. These interactions typically occur in a parallel-displaced or offset arrangement rather than a direct face-to-face orientation to minimize electrostatic repulsion.

Studies on pyrazine-containing host molecules have demonstrated the formation of one-dimensional chains driven by the lateral displacement of pyrazine rings, with intermolecular distances between the ring centroids in the range of 3.20–3.43 Å. nih.gov This type of interaction is crucial for the formation of columnar or layered structures in the solid state. The interplay between π-π stacking and hydrogen bonding dictates the final three-dimensional packing of the molecules. researchgate.netmdpi.com

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair on a nitrogen atom. The nitrogen atoms of the pyrazine rings in this compound are effective halogen bond acceptors.

In co-crystals of pyrazine with halogen bond donors like 1,4-diiodotetrafluorobenzene, strong N···I halogen bonds are observed. nih.govresearchgate.net These interactions are highly specific and directional, with typical C–I···N angles approaching linearity (170-180°). nih.gov This makes halogen bonding a powerful tool for the rational design of multi-component crystals (co-crystals) incorporating this compound or its halogenated derivatives. The strength and geometry of these bonds can be tuned by changing the halogen atom or the substituents on the interacting molecules, providing precise control over the resulting supramolecular assembly. nih.gov

Self-Assembly Processes Driven by Metal Coordination

The ability of this compound to act as a ligand for metal ions is one of its most significant features in supramolecular chemistry. The two pyrazine rings, each with two nitrogen atoms, offer multiple potential binding sites for metal centers. This coordination-driven self-assembly is a robust method for constructing highly ordered and predictable, discrete or polymeric supramolecular structures. rsc.orgresearchgate.net

When this compound reacts with transition metal salts, the nitrogen atoms of the pyrazine rings can coordinate to the metal ions, acting as bridging ligands to link metal centers together. This process can lead to the formation of extended, repeating structures known as coordination polymers. The dimensionality (1D, 2D, or 3D) and topology of these polymers are influenced by several factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, and the nature of the counter-anions. mdpi.com

For instance, ligands with similar di-azine functionalities, such as 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine, have been shown to form 3D frameworks with Co(II) and 1D chains with Cd(II). rsc.org The choice of metal ion and its preferred coordination number and geometry (e.g., octahedral, tetrahedral) directs the spatial arrangement of the ligands, leading to diverse network architectures.

In addition to infinite polymers, this compound can also form discrete metallo-supramolecular assemblies, such as metallacycles or cages. This typically occurs when the geometry of the ligand and the coordination preference of the metal ion favor the formation of a closed, finite structure. The self-assembly process is often reversible, allowing for the thermodynamically most stable product to be formed under a given set of conditions. nih.gov

Table 2: Examples of Supramolecular Structures Formed with Related Di-Azine Ligands and Metal Ions

| Ligand | Metal Ion | Anion | Resulting Structure |

| N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine | Ni(II) | ClO₄⁻ | 1D Chain |

| N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine | Ni(II) | NO₃⁻ | 3D Network |

| 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine | Co(II) | Cl⁻ | 3D Framework |

| 3,6-di-pyrazin-2-yl-(1,2,4,5)-tetrazine | Cd(II) | NO₃⁻ | 1D Chain |

| 2-(1,2,4-1H-triazol-3-yl)pyridine | Zn(II) | - | 1D Coordination Polymer |

This table illustrates how the choice of ligand, metal ion, and counter-anion can direct the self-assembly towards different supramolecular architectures. mdpi.comrsc.orgrsc.org

Role of Substituents on Supramolecular Organization

The nature and position of substituents would modulate the strength and directionality of intermolecular interactions in the following ways:

Hydrogen Bonding: The primary nitrogen atoms of the pyrazine rings are potential hydrogen bond acceptors. Substituents that increase the electron density on these nitrogen atoms, such as electron-donating groups (e.g., amino, methoxy), would enhance their ability to accept hydrogen bonds. Conversely, electron-withdrawing groups (e.g., nitro, cyano) would diminish this capacity. Furthermore, the introduction of substituents capable of acting as hydrogen bond donors (e.g., hydroxyl, amino) would introduce new possibilities for strong intermolecular hydrogen bonding networks, significantly influencing the crystal packing.

π-π Stacking Interactions: The pyrazine rings are electron-deficient aromatic systems and can participate in π-π stacking interactions. The nature of substituents can tune the electron density of the rings, thereby affecting the geometry and strength of these interactions. For instance, the introduction of electron-withdrawing groups can enhance interactions with electron-rich aromatic systems in co-crystals.

C-H···N and C-H···O Interactions: Weak C-H···N and C-H···O hydrogen bonds are also expected to play a crucial role in the crystal packing of this compound and its derivatives. Aromatic C-H bonds of the pyrazine rings and aliphatic C-H bonds from substituents can act as donors to the pyrazine nitrogen atoms or the carbonyl oxygen atom. The geometry and steric hindrance introduced by substituents will dictate the feasibility and prevalence of these weak interactions.

Steric Effects: The size and shape of the substituents will have a profound impact on the molecular packing. Bulky substituents can hinder close packing and may favor the formation of more open or porous supramolecular architectures. They can also influence the conformation of the molecule, affecting the relative orientation of the pyrazine rings and the central ethanone bridge.

A pertinent example of how substituents direct supramolecular assembly can be observed in related heterocyclic systems. For instance, in the case of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine complexes, the nature of the counter-anion and the presence of solvent molecules were found to dramatically alter the resulting supramolecular architecture, leading to the formation of 1-D chains, 3-D networks, or double chain structures through hydrogen bonding. nih.gov This highlights the sensitivity of supramolecular organization to subtle changes in the chemical environment, a principle that would undoubtedly apply to substituted this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by regions where the electron density of the molecule is greater than that of all its neighbors. The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. Different types of interactions have characteristic shapes on the fingerprint plot, and the area under these regions corresponds to their percentage contribution to the total Hirshfeld surface.

For the analogous compound, 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the Hirshfeld surface analysis revealed the following distribution of intermolecular contacts researchgate.net:

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 41.9 |

| N···H/H···N | 20.5 |

| O···H/H···O | 15.4 |

This table is based on data for 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide and is illustrative of the type of data obtained from Hirshfeld surface analysis.

This data indicates that for this particular pyrazine-containing molecule, the most significant contributions to the crystal packing come from H···H, N···H/H···N, and O···H/H···O contacts. The sharp spikes observed in the fingerprint plots for N···H/H···N and O···H/H···O contacts are characteristic of strong hydrogen bonding interactions. researchgate.net

For this compound, a similar analysis would be expected to reveal significant contributions from H···H, C···H/H···C, N···H/H···N, and O···H/H···O contacts. The quantification of these interactions would provide a detailed understanding of the forces driving the formation of its supramolecular architecture. The introduction of substituents would alter the percentage contributions of these contacts, providing a quantitative measure of the substituent's influence on the crystal packing.

Organic Reactivity and Transformations of 1,2 Di Pyrazin 2 Yl Ethanone

Reactions at the Carbonyl Group

The ketone functionality is a primary site for chemical transformations, readily undergoing addition and condensation reactions.

The carbonyl carbon of 1,2-di(pyrazin-2-yl)ethanone is electrophilic and susceptible to attack by a wide range of nucleophiles. academie-sciences.fr These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most significant condensation reactions for ketones is the aldol-type reaction. For instance, in a Claisen-Schmidt condensation, the ketone can react with an aldehyde under basic or acidic conditions. While specific studies on this compound are not prevalent, the reaction of the analogous 2-acetylpyridine (B122185) with aromatic aldehydes to form chalcone-like enones is a well-established process. mdpi.com This suggests that this compound would similarly react with aldehydes, particularly those without α-protons like benzaldehyde, to yield α,β-unsaturated ketone products.

The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields the conjugated enone.

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product |

|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehyde (e.g., ArCHO) | α,β-Unsaturated Ketone |

| Grignard Reaction | Grignard Reagent (e.g., R-MgBr) | Tertiary Alcohol |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene |

The carbonyl group of this compound readily condenses with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form imine-type compounds known as oximes and hydrazones, respectively. soeagra.com These reactions are typically catalyzed by acid and involve the elimination of a water molecule.

The formation of an oxime occurs when the ketone is treated with hydroxylamine (NH₂OH). The reaction with 2-acetylpyridine, a structural analog, to form its corresponding oxime is well-documented, indicating a similar reactivity for the target compound. nih.gov

Hydrazones are synthesized by reacting the ketone with hydrazine (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine). soeagra.com These derivatives are often crystalline solids, which can be useful for characterization purposes. The general mechanism for hydrazone formation begins with a proton-catalyzed nucleophilic attack by the hydrazine on the carbonyl carbon, followed by dehydration. soeagra.com

Table 2: Synthesis of Oxime and Hydrazone Derivatives

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride (NH₂OH·HCl) | This compound oxime | Ethanol (B145695), Base (e.g., NaOH, Pyridine), Heat. mdpi.comorgsyn.org |

Reactivity of the Ethylene (B1197577) Linker

The structure of this compound contains a methylene (B1212753) (-CH₂-) bridge, not an ethylene linker, situated between the carbonyl group and a pyrazine (B50134) ring. The protons on this α-carbon are significantly acidic. Their acidity is enhanced by the electron-withdrawing effects of both the adjacent carbonyl group (via resonance stabilization of the conjugate base, the enolate) and the pyrazine ring (via its inductive effect).

This acidity makes the methylene bridge a reactive site for various transformations:

Enolization: In the presence of a base, a proton can be abstracted to form a resonance-stabilized enolate intermediate. This is the first step in many reactions, including aldol (B89426) condensations.

Alkylation and Acylation: The enolate can act as a nucleophile, attacking electrophiles like alkyl halides or acyl chlorides to form new C-C bonds at the α-carbon.

Halogenation: Under acidic or basic conditions, the α-carbon can be halogenated.

While specific studies detailing these reactions on this compound are limited, this reactivity pattern is a cornerstone of ketone chemistry.

Transformations Involving the Pyrazine Rings

The pyrazine rings are electron-deficient aromatic systems, which makes them susceptible to nucleophilic attack but resistant to electrophilic substitution.

Pyrazine and other diazines are considered electron-poor aromatic heterocycles. researchgate.net This inherent electron deficiency makes them suitable substrates for nucleophilic aromatic substitution (SNA_r), a reactivity that is opposite to that of electron-rich rings like benzene. youtube.com The reaction is particularly efficient if the pyrazine ring is substituted with a good leaving group, such as a halogen.

The presence of the ketone group, an electron-withdrawing substituent, further deactivates the ring towards electrophiles but would activate it towards nucleophiles. Therefore, a derivative such as chloro-1,2-di(pyrazin-2-yl)ethanone would be highly susceptible to SNA_r. Various nucleophiles, including alkoxides, amines, and sulfides, can displace the chloride. rsc.org The reaction proceeds via a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Table 3: Examples of Nucleophilic Aromatic Substitution on Chloropyrazines

| Substrate | Nucleophile | Product |

|---|---|---|

| 2-Chloropyrazine | Sodium Methoxide (NaOMe) | 2-Methoxypyrazine |

| 2-Chloropyrazine | Ammonia (NH₃) | 2-Aminopyrazine |

This reactivity highlights a powerful method for functionalizing the pyrazine rings of the title compound, provided a suitable leaving group is present.

The provided outline specifies the reactivity of pyrazin-2(1H)-ones. It is important to clarify that this compound is a pyrazinyl ketone, a structurally distinct class from pyrazin-2(1H)-ones, which are cyclic amides. However, for completeness regarding the specified subclass, studies show that pyrazin-2(1H)-ones undergo photochemical reactions with singlet oxygen to yield stable endoperoxides. rsc.org

Focusing on the actual structure of this compound, its photochemical behavior would be dominated by the ketone functional group. Upon absorption of UV light, ketones can undergo several reactions: scribd.com

Norrish Type I Cleavage: This involves the homolytic cleavage of the bond adjacent to the carbonyl group, forming two radical fragments. For this compound, this could lead to the formation of a pyrazinoyl radical and a pyrazinylmethyl radical. libretexts.org

Norrish Type II Cleavage: This reaction requires a γ-hydrogen, which is absent in this specific molecule, making this pathway unlikely.

Photoreduction: In the presence of a hydrogen donor, the excited ketone can be reduced to a secondary alcohol. The photoreduction of diaryl ketones to form pinacols is a classic example of this process. libretexts.org

Regarding oxidation, ketones are generally resistant to oxidation under mild conditions. libretexts.org Unlike aldehydes, they lack a hydrogen atom directly attached to the carbonyl carbon. Oxidation is only possible with strong oxidizing agents under harsh conditions, which typically results in the cleavage of carbon-carbon bonds. Therefore, the pyrazine rings and the carbonyl group of this compound are expected to be relatively stable towards common oxidizing agents.

Derivatization for Enhanced Functionality and Scaffold Diversification

The strategic modification of the this compound scaffold serves as a pivotal approach for augmenting its molecular functionality and diversifying its structural framework. These derivatization efforts are primarily centered on the reactivity of the central ketone moiety and the pyrazine rings, enabling the introduction of a wide array of substituents and the construction of novel heterocyclic systems. Such transformations are instrumental in modulating the compound's physicochemical properties and exploring its potential in various scientific applications.

A key avenue for derivatization involves the condensation reaction of the ketone group with various reagents. For instance, reaction with hydrazines can lead to the formation of hydrazones, which can be further cyclized to yield fused heterocyclic systems. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of ketones suggests that it can serve as a versatile precursor for a range of derivatives.

Another significant strategy for scaffold diversification is the construction of fused heterocyclic rings onto the pyrazine core. Methodologies for the synthesis of related fused systems like pyrazolo[1,5-a]pyrazines and imidazo[1,2-a]pyrazines often utilize precursors with reactive functionalities on the pyrazine ring. enamine.netucl.ac.ukosi.lv Although direct examples starting from this compound are not readily found, the established synthetic routes for these fused systems provide a conceptual framework for potential derivatization pathways. For instance, conversion of the ketone to a reactive intermediate could facilitate intramolecular cyclization or reaction with a suitable binucleophile to construct a new ring.

Furthermore, the ketone functional group is amenable to a variety of classical organic transformations that can be employed for derivatization. These include, but are not limited to, reduction to the corresponding alcohol, olefination reactions such as the Wittig reaction to introduce carbon-carbon double bonds, and condensation reactions like the Knoevenagel condensation with active methylene compounds to introduce diverse functional groups. pearson.commasterorganicchemistry.compurechemistry.org

The following table summarizes potential derivatization reactions of this compound based on the general reactivity of ketones and pyrazines, highlighting the potential for generating diverse molecular scaffolds. It is important to note that these are proposed transformations and require experimental validation.

| Reaction Type | Reagent(s) | Potential Product(s) | Enhanced Functionality/Scaffold |

| Hydrazone Formation | Hydrazine hydrate (B1144303) or substituted hydrazines | This compound hydrazone/substituted hydrazone | Precursor for further cyclization to form pyrazole (B372694) or other N-heterocycles |

| Reduction | Sodium borohydride (B1222165) (NaBH4), Lithium aluminum hydride (LiAlH4) | 1,2-di(pyrazin-2-yl)ethanol | Introduction of a hydroxyl group for further functionalization |

| Wittig Reaction | Phosphonium ylides (e.g., Ph3P=CH2) | 1,1-di(pyrazin-2-yl)prop-1-ene | Formation of a carbon-carbon double bond for further elaboration |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | 2-(di(pyrazin-2-yl)methylene)malononitrile | Introduction of cyano and ester functionalities for diverse chemical transformations |

| Oxime Formation | Hydroxylamine hydrochloride | This compound oxime | Ligand for metal complexes, precursor for Beckmann rearrangement |

These derivatization strategies underscore the potential of this compound as a versatile building block in synthetic chemistry for the generation of novel compounds with tailored properties and diversified molecular architectures. Further research is warranted to explore these and other synthetic transformations to fully unlock the potential of this heterocyclic ketone.

Emerging Research Areas and Materials Science Applications of 1,2 Di Pyrazin 2 Yl Ethanone Derivatives

Advanced Materials Development

The development of advanced materials from 1,2-di(pyrazin-2-yl)ethanone derivatives leverages the inherent properties of the pyrazine (B50134) rings to create materials with novel functionalities.

While direct research on the application of this compound in specialized polymers and coatings is not extensively documented, the broader class of pyrazine-containing polymers and frameworks shows significant promise. For instance, two-dimensional (2D) pyrazine-linked covalent organic frameworks have been investigated as coating materials for high-nickel layered oxide cathodes in lithium-ion batteries. acs.org These coatings help to mitigate the dissolution of transition metals and unwanted interfacial reactions, thereby improving the cyclability, rate performance, and thermal stability of the battery cathodes. acs.org The conjugated atomic configuration and 2D planar morphology of these pyrazine-based frameworks protect the electrode surface without compromising the electrical conductivity of the host material. acs.org This suggests a potential avenue for derivatives of this compound to be incorporated into polymer backbones or as functional pendants to create protective and conductive coatings for various applications.

Derivatives of this compound are increasingly being explored for their potential in optoelectronics and as luminescent materials. The pyrazine ring, being a π-deficient aromatic heterocycle, can function as an effective electron-withdrawing component in push-pull molecular structures, which can induce intramolecular charge transfer (ICT) and lead to luminescence. researchgate.net This property is crucial for the development of materials for organic light-emitting diodes (OLEDs), fluorescent sensors, and biological imaging. researchgate.netmdpi.com

Research into 2,5-di(aryleneethynyl)pyrazine derivatives has demonstrated their promising optoelectronic properties. researchgate.net For example, single-layer OLEDs doped with 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine showed significantly enhanced external quantum efficiencies, which was attributed to the improved electron-transporting properties of the pyrazine system. researchgate.net Furthermore, the emission wavelengths of these materials can be tuned by modifying the aryl substituents, offering a pathway to produce materials with specific light-emitting characteristics. researchgate.net

The coordination of pyrazine-containing ligands to metal ions is another strategy to create novel luminescent materials. For instance, homoleptic coordination polymers based on 2-(1,2,4-1H-triazol-3-yl)pyridine, a related nitrogen-containing heterocyclic compound, have been shown to exhibit tunable white-light emission upon doping with lanthanide ions like Eu³⁺ and Tb³⁺. rsc.org This approach, based on the RGB (red-green-blue) concept, utilizes the blue ligand-based emission of the coordination polymer in conjunction with the red and green emission from the lanthanide ions. rsc.org

Table 1: Photophysical Properties of Selected Pyrazine-Based Luminescent Materials

| Compound/Material | Emission Maxima (λmax) | Quantum Yield (Φ) | Application |

| 2,5-di(phenylethynyl)-3,6-dimethylpyrazine | 379 nm, 395 nm | Not specified | OLEDs |

| 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine doped MEH-PPV | Not specified | Up to 0.07% (external quantum efficiency) | OLEDs |

| [Zn(pt)₂] doped with Eu³⁺ and Tb³⁺ | Tunable (blue to white) | Not specified | White-light emitting materials |

Conductivity Studies of Pyrazine-Based Systems

The electrical conductivity of materials derived from this compound is a key area of investigation, with a focus on the development of semiconducting materials.

Metal-organic frameworks (MOFs) and coordination polymers containing pyrazine moieties have demonstrated semiconducting properties. The conductivity of these materials can be tuned by the choice of the metal ion and the organic ligand. For example, a pyrazine-based two-dimensional conjugated metal-organic framework, TBP-Cu-MOF, exhibited an electrical conductivity of 1.9 × 10⁻⁴ S/cm at room temperature. chinesechemsoc.org This conductivity is attributed to the extended π-conjugation within the 2D sheets of the framework.

In another study, a copper-based 2D conjugated MOF with pyrazine-embedded ligands, Cu-OHDDQP, showed a room temperature conductivity of 5.1 × 10⁻³ S cm⁻¹. nih.gov The presence of redox-active pyrazine moieties not only contributes to the conductivity but also provides additional sites for ion adsorption, making these materials promising for energy storage applications. nih.gov The ability of the pyrazine nitrogen atoms to participate in redox reactions is a key factor in the charge transport mechanism of these materials. chinesechemsoc.org

The development of MOFs with metallic conductivity represents a significant advancement in this field. innovativematerials.nl While not specific to this compound, the principles of achieving high conductivity through the careful design of ligand and metal centers in pyrazine-based frameworks are directly applicable.

Table 2: Electrical Conductivity of Selected Pyrazine-Based MOFs

| Material | Conductivity (S/cm) | Temperature |

| TBP-Cu-MOF | 1.9 × 10⁻⁴ | Room Temperature |

| Cu-OHDDQP | 5.1 × 10⁻³ | Room Temperature |

Utilisation in Analytical Chemistry Methodologies

The distinct chemical structure of this compound suggests its potential utility in various analytical chemistry techniques.

While there is a lack of specific studies detailing the use of this compound as a chromatographic standard, its stable, well-defined chemical structure makes it a candidate for such applications. In principle, a pure sample of this compound could serve as a reference material in chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the identification and quantification of related pyrazine derivatives in complex mixtures.

The principles of supramolecular chemistry, which guide the construction of complex molecules from simpler components, are relevant here. nih.gov The synthesis of well-defined molecules like 1,2-di(pyridin-2-yl)ethane-1,2-dione (a structural analogue) from simpler precursors highlights the ability to create pure standards for analytical purposes. researchgate.net The development of reliable synthetic routes to high-purity this compound would be a prerequisite for its establishment as a certified reference material.

Furthermore, the ability of the pyrazine nitrogens to interact with different stationary phases could be exploited in the development of new separation techniques. The polarity and potential for hydrogen bonding of the ethanone (B97240) group, combined with the aromatic pyrazine rings, provide a unique combination of chemical properties that could be utilized for selective separations.

Role in Precursor Synthesis for Diverse Chemical Entities

The molecular architecture of this compound, characterized by a central 1,2-dicarbonyl moiety flanked by two nitrogen-rich pyrazine rings, establishes it as a highly versatile precursor for the synthesis of a wide array of more complex chemical entities. Its derivatives serve as foundational building blocks for constructing novel heterocyclic systems and sophisticated ligands for coordination chemistry. The reactivity of the diketone core, combined with the coordinating potential of the pyrazine nitrogen atoms, provides multiple pathways for chemical elaboration.

Synthesis of Fused Heterocyclic Systems

A primary application of this compound and its analogues is in the construction of larger, often fused, heterocyclic frameworks through cyclocondensation reactions. The 1,2-diketone functionality is a classic dielectrophile that readily reacts with binucleophilic reagents to form new rings.

Pteridine (B1203161) Synthesis: One of the key synthetic routes to pteridines (pyrazino[2,3-d]pyrimidines) involves the condensation of a 1,2-dicarbonyl compound with a 4,5-diaminopyrimidine (B145471). researchgate.net In this context, this compound can serve as the dicarbonyl component. The reaction with a substituted 4,5-diaminopyrimidine would lead to the formation of a new pyrazine ring, resulting in a complex pteridine derivative featuring pyrazinyl substituents. This method allows for the creation of novel polycyclic aromatic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Pyridazine and Pyrazole (B372694) Formation: The reaction of 1,2-diketones with hydrazine (B178648) and its derivatives is a fundamental method for synthesizing six-membered pyridazines or, through rearrangement or different precursors, five-membered pyrazoles. researchgate.netbeilstein-journals.org The cyclocondensation of this compound with hydrazine hydrate (B1144303) would yield 3,4-di(pyrazin-2-yl)pyridazine, a novel bis-heterocyclic system. This approach is highly modular, as the use of substituted hydrazines can introduce further diversity into the final molecule. nih.gov Such reactions are pivotal in generating compounds for biological screening and creating building blocks for larger supramolecular structures. arabjchem.org

Development of Multidentate Ligands for Coordination Chemistry

The pyrazine rings in this compound contain nitrogen atoms that are excellent coordination sites for metal ions. This inherent property makes the molecule and its derivatives attractive precursors for designing multidentate ligands used in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. nih.gov

The central ethanone bridge can be chemically modified to create more sophisticated chelating agents. For instance, condensation of the ketone groups with molecules like hydroxylamine (B1172632), semicarbazide, or thiosemicarbazide (B42300) can produce oxime, semicarbazone, or thiosemicarbazone derivatives, respectively. These modifications introduce additional donor atoms (O, N, S), enhancing the ligand's coordination ability and allowing for the formation of stable, multi-ring chelate structures with transition metal ions. A related compound, 1-(pyrazin-2-yl)ethanone oxime, has been successfully used to synthesize nickel(II) complexes, demonstrating the viability of this approach. nih.gov The resulting metal complexes from ligands derived from this compound could exhibit interesting magnetic, optical, or catalytic properties.

The table below summarizes the role of this compound as a precursor in these synthetic applications.

Table 1: Applications of this compound as a Synthetic Precursor

| Precursor Class | Reagent Example | Resulting Chemical Entity | Type of Reaction | Potential Application of Product |

| 1,2-Diketone | 4,5-Diaminopyrimidine | Substituted Pteridine | Cyclocondensation | Medicinal chemistry, functional dyes |

| 1,2-Diketone | Hydrazine Hydrate | 3,4-Di(pyrazin-2-yl)pyridazine | Cyclocondensation | Agrochemicals, pharmaceuticals |

| Ligand Precursor | Hydroxylamine | 1,2-Di(pyrazin-2-yl)ethanedione dioxime | Condensation | Multidentate ligand for metal complexes |

| Ligand Precursor | Thiosemicarbazide | This compound dithiosemicarbazone | Condensation | Chelating agent for coordination polymers |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1,2-Di(pyrazin-2-yl)ethanone relevant to its handling in laboratory settings?

- Answer: The compound has a molecular weight of 124.14 g/mol, a density of 1.1 g/cm³, a boiling point of 249°C, and a melting point of 75–78°C . Its stability under ambient conditions requires monitoring via IR spectroscopy, as structural changes (e.g., reversion to diketones) may occur over time . Handling should prioritize inert atmospheres and low moisture to mitigate degradation.

Q. What synthetic routes are available for preparing this compound, and what are their respective advantages?

- Answer: A common method involves condensation reactions of pyrazine derivatives. For analogous compounds, reactions between pyridinecarboxaldehyde and pyridinemethanol at 140°C in solvent-free conditions yield intermediates, which can be acetylated . Reductive amination using NaBH3CN and NH4OAc in ethanol (e.g., for chloropyrazine derivatives) offers high selectivity for secondary amines, applicable to pyrazine systems .

Q. What spectroscopic techniques are most effective in characterizing this compound?

- Answer:

- 1H-NMR and IR Spectroscopy: Used to confirm functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and monitor stability. Instability in intermediates can be detected via time-resolved IR spectral shifts .

- Mass Spectrometry (EI): Provides molecular ion peaks and fragmentation patterns for purity assessment. Electron ionization (EI) at 70 eV is standard for volatile derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. The compound may crystallize in a monoclinic system (space group P2₁/n), with challenges including twinning or weak diffraction. SHELXD/SHELXE can address phase problems in low-symmetry systems . Hydrogen bonding and π-π stacking between pyrazine rings require careful electron density mapping to avoid overfitting .

Q. How does the electronic configuration of this compound influence its coordination chemistry and catalytic applications?

- Answer: The pyrazine rings act as π-deficient ligands, favoring coordination to transition metals (e.g., Ru, Pd) in catalytic cycles. Computational studies (DFT) suggest that the ketone group enhances electrophilicity, enabling applications in cross-coupling or oxidation reactions. Comparative studies with pyridine analogs show higher Lewis acidity in pyrazine derivatives .

Q. What computational methods are suitable for modeling the electronic properties and reaction pathways of this compound?

- Answer:

- Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. NIST data (e.g., IR/NMR reference spectra) validate computational models .

- Molecular Dynamics (MD): Simulates solvent interactions and stability under thermal stress. Force fields like OPLS-AA are recommended for organic systems .

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation for this compound?

- Answer: Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, solvent-free synthesis may reduce diketone byproducts compared to solvent-mediated routes . High-resolution LC-MS or GC-MS (as in ) identifies impurities like 1-(5-methyl-2-pyrazinyl)-ethanone, guiding process optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.